N2,3-Etheno-2'-deoxy Guanosine-d3 is a modified nucleoside derived from guanosine, characterized by the presence of an etheno group at the N2 and N3 positions of the guanine base. This compound is notable for its potential applications in molecular biology and medicinal chemistry, particularly in the study of nucleic acid interactions and modifications.
The compound can be synthesized through various chemical methods that involve modifications of standard nucleosides. The synthesis often employs phosphoramidite chemistry, which allows for the incorporation of modified nucleotides into oligonucleotides.
N2,3-Etheno-2'-deoxy Guanosine-d3 belongs to a class of modified nucleosides known as etheno derivatives. These compounds are recognized for their unique structural features that influence their biochemical properties and interactions with other biomolecules.
The synthesis of N2,3-Etheno-2'-deoxy Guanosine-d3 typically involves several key steps:
Technical details regarding specific reagents and conditions can vary depending on the synthetic route chosen, as described in literature sources .
N2,3-Etheno-2'-deoxy Guanosine-d3 features a unique molecular structure characterized by:
N2,3-Etheno-2'-deoxy Guanosine-d3 can participate in various chemical reactions typical for nucleosides:
The reactions involving this compound often require careful control of conditions such as pH and temperature to optimize yields and minimize degradation.
The mechanism by which N2,3-Etheno-2'-deoxy Guanosine-d3 exerts its effects typically involves:
Experimental studies have shown that such modifications can lead to increased mutation rates during DNA replication due to mispairing events.
N2,3-Etheno-2'-deoxy Guanosine-d3 has several scientific uses:
N2,3-Etheno-2'-deoxy Guanosine-d3 is classified under modified nucleosides with a trideuterated etheno bridge. Its IUPAC name is 2,7,8-trideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one, reflecting its stereospecific sugar moiety and deuterium-labeled positions [3] [6]. An alternative systematic name is 1-(2-Deoxy-β-D-erythro-pentofuranosyl)-1H-imidazo[2,1-b]purin-4(5H)-one-d3, emphasizing the β-anomeric configuration and deuterium substitution [1] [4] [9]. The fusion of the etheno bridge (N2,3-εdG) reconfigures the purine ring into a bicyclic system, distinguishing it from classical nucleosides.
Table 1: Nomenclature of N2,3-Etheno-2'-deoxy Guanosine-d3
Nomenclature Type | Name |
---|---|
IUPAC Name | 2,7,8-trideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one |
Alternate Systematic Name | 1-(2-Deoxy-β-D-erythro-pentofuranosyl)-1H-imidazo[2,1-b]purin-4(5H)-one-d3 |
CAS Number (Unlabeled) | 121055-53-6 |
The molecular formula for this deuterated analog is C₁₂H₁₀D₃N₅O₄, with a precise molecular weight of 294.28 g/mol [1] [3] [4]. Deuterium atoms replace three hydrogen atoms at positions 2,7,8 of the etheno-modified purine ring, as confirmed by the SMILES notation: [2H]c1nc2NC(=O)c3nc([2H])n([C@H]4C[C@H](O)[C@@H](CO)O4)c3n2c1[2H]
[3] [6]. This isotopic labeling shifts the mass by +3 Da compared to the unlabeled analog (C₁₂H₁₃N₅O₄, 291.26 g/mol) [5] [9]. The exact mass is 294.116 Da, enabling detection via high-resolution mass spectrometry in biomolecular tracing studies [6].
The compound exhibits defined stereochemistry:
[C@H]4C[C@H](O)[C@@H](CO)O4
[3] [6] [9]. Key structural differences between N2,3-εdG-d₃ and 2'-deoxyguanosine (dG):
Table 2: Structural and Functional Comparison with 2'-Deoxyguanosine
Property | N2,3-Etheno-2'-deoxy Guanosine-d₃ | 2'-Deoxyguanosine |
---|---|---|
Core Structure | Bicyclic imidazo[2,1-b]purine system | Standard purine (guanine) |
Molecular Formula | C₁₂H₁₀D₃N₅O₄ | C₁₀H₁₃N₅O₄ |
Fluorescence | Yes (λₑₓ 270 nm, λₑₘ 410 nm) | No |
Hydrogen Bonding | Disrupted at N1/N2; retains N7-H | Intact Watson-Crick donor/acceptor sites |
Biological Role | DNA adduct with mutagenic potential | Native nucleoside for replication |
The etheno bridge creates a planar, fluorescent imidazopurinone core, disrupting Watson-Crick base pairing. This promotes non-canonical interactions, contributing to its role as a promutagenic lesion in DNA [5] [9] [10]. Deuterium labeling further enhances detection sensitivity in mass spectrometry-based adductomics [3] [6].
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